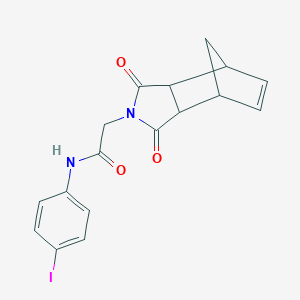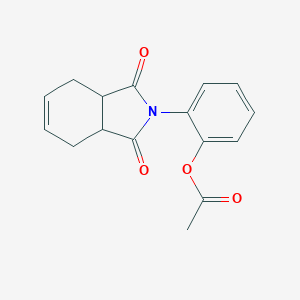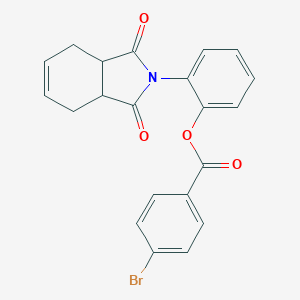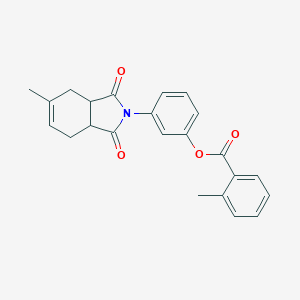
2-(biphenyl-4-yl)-2-oxoethyl 3,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3,4-dichlorobenzoate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to a 3,4-dichlorobenzoate moiety through an oxoethyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3,4-dichlorobenzoate typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Oxoethyl Linker: The oxoethyl linker can be introduced by reacting the biphenyl compound with an appropriate acyl chloride in the presence of a base such as pyridine.
Attachment of the 3,4-Dichlorobenzoate Moiety: The final step involves the esterification of the oxoethyl biphenyl compound with 3,4-dichlorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-(((1,1’-Biphenyl)-4-yloxy)ac)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 4-(2-(2-((1,1’-Biphenyl)-4-yloxy)propano yl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorobenzoate
Uniqueness
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3,4-dichlorobenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H14Cl2O3 |
|---|---|
Molekulargewicht |
385.2 g/mol |
IUPAC-Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 3,4-dichlorobenzoate |
InChI |
InChI=1S/C21H14Cl2O3/c22-18-11-10-17(12-19(18)23)21(25)26-13-20(24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12H,13H2 |
InChI-Schlüssel |
DCFAAWUAGIPOSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isopropyl 4-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B339666.png)

![N-[4-(4-tert-butylphenoxy)phenyl]naphthalene-2-sulfonamide](/img/structure/B339671.png)
![N-[4-(3-methylphenoxy)phenyl]naphthalene-2-sulfonamide](/img/structure/B339672.png)





![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 4-methylbenzoate](/img/structure/B339683.png)

![2-oxopropyl 3-[5-(4-bromophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B339687.png)
![2-(4-Chlorophenyl)-2-oxoethyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B339688.png)

